Butyl dihydrogen phosphate
CAS No.: 1623-15-0
Cat. No.: VC21180401
Molecular Formula: C4H11O4P
Molecular Weight: 154.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1623-15-0 |
|---|---|
| Molecular Formula | C4H11O4P |
| Molecular Weight | 154.1 g/mol |
| IUPAC Name | butyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) |
| Standard InChI Key | BNMJSBUIDQYHIN-UHFFFAOYSA-N |
| SMILES | CCCCOP(=O)(O)O |
| Canonical SMILES | CCCCOP(=O)(O)O |
Introduction
There appears to be some inconsistency in the literature regarding the compound's CAS registry number, with citations referring to both 52933-01-4 and 1623-15-0. This discrepancy may reflect different isomeric forms or historical reclassifications within chemical databases.
The physical and chemical properties of butyl dihydrogen phosphate contribute significantly to its utility in various applications. The compound exhibits the following key characteristics:
| Property | Value | Notes |
|---|---|---|
| Molecular formula | C4H11O4P | - |
| Molecular weight | 154.10 g/mol | - |
| Physical state | Liquid | At room temperature |
| Color | Colorless to pale yellow | - |
| Odor | Acidic | Characteristic phosphate ester odor |
| Density | ~1.283 g/cm³ | At 20°C |
| Boiling point | ~272.5°C | At atmospheric pressure |
| Flash point | ~118.6°C | - |
| Solubility in water | Soluble | Forms acidic solutions |
| Solubility in organic solvents | Highly soluble | Particularly in alcohols and ketones |
| pH (1% solution) | 2-3 | Acidic nature |
| Stability | Stable under normal conditions | Avoid strong oxidizers and bases |
Synthesis and Production Methods
Laboratory Synthesis
The primary method for synthesizing butyl dihydrogen phosphate involves the direct esterification of phosphoric acid with butanol. This reaction typically proceeds through the following steps:
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Combining phosphoric acid with excess butanol in appropriate proportions
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Addition of an acid catalyst (commonly sulfuric acid) to facilitate the reaction
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Heating the mixture to 60-80°C while maintaining continuous stirring
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Purification of the product through extraction or distillation techniques
The reaction can be represented by the following chemical equation:
H3PO4 + CH3(CH2)3OH → CH3(CH2)3OPO3H2 + H2O
Using excess butanol is crucial for driving the equilibrium toward the desired product. Temperature control during the reaction is essential to prevent the formation of dibutyl phosphate as an unwanted side product.
Industrial Production
In industrial settings, the production of butyl dihydrogen phosphate follows similar chemical principles but employs specialized equipment and conditions for large-scale manufacturing:
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Continuous flow reactors replace batch processes for improved efficiency
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Higher temperatures and pressures may be utilized to increase reaction rates
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Specialized catalysts are often employed to enhance selectivity
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Advanced purification techniques, including multi-stage distillation, ensure high product purity
Industrial production methods prioritize optimization of yield and purity while minimizing waste generation and energy consumption.
Chemical Reactions and Mechanisms
Major Reaction Types
Butyl dihydrogen phosphate participates in several important reaction types that define its chemical behavior and applications:
Esterification
The compound can undergo further esterification with alcohols to form dibutyl or tributyl phosphates. These reactions typically require acidic catalysis and elevated temperatures.
Hydrolysis
In aqueous solutions, particularly under acidic or basic conditions, butyl dihydrogen phosphate can hydrolyze to yield phosphoric acid and butanol:
CH3(CH2)3OPO3H2 + H2O → H3PO4 + CH3(CH2)3OH
The rate of hydrolysis increases with temperature and at extreme pH values.
Substitution Reactions
The compound can participate in nucleophilic substitution reactions where the hydroxyl groups in the phosphate portion are replaced by other nucleophiles, leading to the formation of various derivatives.
Reaction Mechanisms
The mechanism of action for butyl dihydrogen phosphate involves its ability to act as a surfactant, reducing surface tension and stabilizing emulsions. It interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of micelles and other structural arrangements.
In esterification reactions, the mechanism typically proceeds through nucleophilic attack by the oxygen atom of the alcohol on the phosphorus center, followed by the elimination of water. These reactions are commonly acid-catalyzed, with the catalyst facilitating the protonation of intermediates to enhance reactivity.
Applications and Practical Uses
Butyl dihydrogen phosphate demonstrates remarkable versatility across numerous applications and industries, as detailed in the following table:
| Sector | Application | Function | Typical Concentration |
|---|---|---|---|
| Industrial Cleaning | Detergent formulations | Emulsifier and surfactant | 0.5-2% |
| Industrial Cleaning | Metal surface cleaners | Surface modifier | 1-3% |
| Lubricants | Engine oil additives | Anti-wear agent | 0.1-0.5% |
| Lubricants | Industrial greases | Friction modifier | 0.5-1.5% |
| Polymer Industry | PVC processing | Plasticizer | 2-5% |
| Polymer Industry | Polyester resins | Processing aid | 1-3% |
| Research | Nanoparticle synthesis | Size control agent | 0.1-1% |
| Research | Organic synthesis | Phosphorylating agent | Variable |
| Analytical Chemistry | HPLC mobile phases | Ion-pairing agent | 0.05-0.2% |
| Analytical Chemistry | Sample preparation | Extraction enhancer | 0.1-0.5% |
Surfactant and Emulsifier
The amphiphilic nature of butyl dihydrogen phosphate makes it an effective surfactant in various formulations, where it reduces surface tension and stabilizes emulsions. This property is particularly valuable in industrial cleaning products and textile processing applications.
Lubricant Additives
In lubricant formulations, butyl dihydrogen phosphate serves as an additive that improves lubrication properties by reducing friction between surfaces. This application is critical in enhancing the performance and longevity of machinery.
Chemical Synthesis
In research laboratories, butyl dihydrogen phosphate functions as:
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A reagent for phosphorylation reactions
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A catalyst for specific organic transformations
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A building block for more complex phosphate esters
Materials Science
The compound has demonstrated significant utility in materials science applications, particularly in:
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The synthesis of iron oxide nanoparticles
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Control of particle size and morphology in nanomaterial production
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Surface modification of various materials
Analytical Applications
In analytical chemistry, butyl dihydrogen phosphate serves several important functions:
Chromatography
The compound is employed in high-performance liquid chromatography (HPLC) as:
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An ion-pairing agent in reverse-phase HPLC
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A component of mobile phases for the separation of specific analytes
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A modifier to improve peak shapes and resolution
Biological Activity and Toxicological Profile
Cellular Effects
Phosphate esters like butyl dihydrogen phosphate are involved in several biological processes:
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Energy Transfer: They participate in ATP synthesis and energy metabolism
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Signal Transduction: The compound can influence various cellular pathways
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Membrane Interactions: Due to its amphiphilic nature, butyl dihydrogen phosphate can interact with cellular membranes, potentially altering membrane fluidity and permeability
Metabolic Fate
Research has indicated that butyl dihydrogen phosphate is metabolized into various phosphorus-containing metabolites upon exposure. Studies have shown that it appears as a significant metabolite (11-21% of identified dose) in rat urine following exposure to tributyl phosphate.
Toxicological Considerations
The toxicological profile of butyl dihydrogen phosphate includes:
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Low to moderate acute toxicity
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Potential irritation to skin and eyes due to its acidic nature
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Limited data on chronic exposure effects
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Environmental considerations related to persistence and biodegradation
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Butyl dihydrogen phosphate can be compared with other alkyl phosphates to understand structure-property relationships:
Neopentyl Dihydrogen Phosphate and Methyl Dihydrogen Phosphate
These compounds exhibit different hydrolysis mechanisms. Neopentyl dihydrogen phosphate undergoes acid-catalyzed hydrolysis with a rate that increases smoothly with acid concentration, contrasting with methyl dihydrogen phosphate, which exhibits a rate maximum in strong acidic conditions. This difference arises from steric hindrance in the neopentyl group, which alters reaction pathways.
Dibutyl Phosphate
Dibutyl phosphate (DBP) differs from butyl dihydrogen phosphate in having two butyl groups instead of one. This structural difference results in:
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Lower polarity due to the presence of two butyl groups
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Higher boiling points (approximately 420°C)
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Reduced water solubility compared to butyl dihydrogen phosphate
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Different applications, particularly as a coupling agent and plasticizer
Recent Research and Development
Current Studies
Recent research involving butyl dihydrogen phosphate has focused on:
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Investigations into its role in nanoparticle synthesis and stabilization
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Development of novel catalytic applications
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Studies on its potential use in drug delivery systems
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Environmental fate and toxicological assessments
Future Research Directions
Emerging areas of interest include:
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Green chemistry approaches to synthesis and applications
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Exploration of use in advanced materials development
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Computational studies to better understand reaction mechanisms
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Development of sustainable alternatives with similar properties
Analytical Methods and Characterization
Chromatographic Analysis
Butyl dihydrogen phosphate can be analyzed using reverse-phase HPLC methods. This technique allows for the separation and identification of the compound and its derivatives, which is essential for quality control in various formulations.
The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility. Common detection methods include UV spectroscopy and mass spectrometry for enhanced sensitivity and specificity.
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): Provides structural information
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Infrared Spectroscopy (IR): Identifies functional groups
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns
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